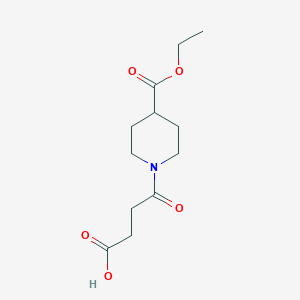

6-(Piperidin-1-yl)pyridin-2-amine

概要

説明

“6-(Piperidin-1-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 4945-46-4. It has a linear formula of C10H15N3 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular weight of “6-(Piperidin-1-yl)pyridin-2-amine” is 177.25 .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用

Optical Properties of Trisheterocyclic Systems : A study investigated the optical properties of 2,2′:6′,2″-terpyridine derivatives with electron-donating amino groups like piperidine. They found that these compounds have structure-dependent fluorescence properties in both solution and solid state, and are affected by factors like polarity and viscosity (Palion-Gazda et al., 2019).

Piperidine as a Heterocyclic Amine : Piperidine's basicity and its behavior in electrophilic and nucleophilic substitutions are discussed. Its lone pair on nitrogen allows it to act as a nucleophile, and in electrophilic reactions, it behaves like a deactivated benzenoid compound (Ginsburg, 1967).

Maillard Reaction Products : Piperidine's interaction products in glucose/lysine model systems were studied. Piperidine can form 1-methylidenepiperidinium ion with formaldehyde, which undergoes further reactions to form compounds like 3-(piperidin-1-yl)propanal (Nikolov & Yaylayan, 2010).

Oxidative Transformation to Lactams : An oxidation process using CeO2-supported gold nanoparticles was developed to efficiently transform cyclic amines like piperidine to lactams, which are important chemical feedstocks (Dairo et al., 2016).

Aromatization of Cyclic Amines : A study provides insights into the mechanism of pyrrole formation from cyclic amines like piperidine through condensations with aldehydes. This study outlines strategies for circumventing aromatization as a pathway for amine C-H functionalization (Ma et al., 2016).

CGRP Receptor Antagonist Synthesis : 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a privileged substructure in CGRP receptor antagonists, was synthesized using methods like chemoselective reductive amination (Leahy et al., 2012).

Antibacterial Activity of Piperidine-Containing Compounds : Piperidine-containing pyrimidine imines and thiazolidinones were synthesized and tested for antibacterial activity (Merugu et al., 2010).

Asymmetric Hydrogenation of Pyridines : A method for asymmetric hydrogenation of pyridines to form piperidines with up to four new chiral centers was developed, demonstrating significant advancements in stereoselective synthesis (Glorius et al., 2004).

特性

IUPAC Name |

6-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGLVZGTHFCFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)pyridin-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B358899.png)

![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)

![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)

![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)

![5-[4-(Ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B358909.png)

![5-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B358911.png)

![4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B358913.png)